Tert-butyl 6-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Description
Properties
CAS No. |
1393583-53-3 |
|---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
LGHTWGOLDZXEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Br |
Origin of Product |
United States |
Biological Activity
Tert-butyl 6-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 313.19 g/mol
- CAS Number : 1393583-53-3
The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group and bromine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of naphthyridines exhibit significant antitumor properties. In particular, compounds that inhibit Class I PI3-kinase enzymes have shown promise in cancer therapy. This compound has been identified as a selective inhibitor of certain PI3K isoforms, particularly PI3Kα and PI3Kβ, which are implicated in various cancers .
Table 1: Biological Activities of this compound
| Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Class I PI3K isoforms | <5 | |
| Cell Proliferation | Various tumor cell lines | IC50 < 10 | |
| Inhibition of Angiogenesis | VEGF-mediated pathways | Moderate |
The antitumor activity of this compound is believed to arise from its ability to inhibit the signaling pathways mediated by PI3K. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound's interaction with other cellular signaling pathways may contribute to its overall efficacy.
Case Studies
- In vitro Studies : In a study involving various human tumor cell lines (HeLa, A375), this compound demonstrated significant antiproliferative effects with IC50 values ranging from 5 to 10 µM depending on the cell line tested .
- In vivo Models : Animal studies have shown that administration of this compound resulted in decreased tumor growth in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Comparison of tert-butyl 6-substituted 2,7-naphthyridine Derivatives
Key Observations :
- Halogen Reactivity : Bromine’s larger atomic size and polarizability make it more reactive than chlorine in cross-coupling reactions, enabling faster kinetics in Pd-catalyzed transformations .
- Positional Isomerism: Bromine at the 5-position (vs.
- Functional Group Diversity : Ester-containing derivatives (e.g., ) are tailored for cyclization reactions, whereas halogenated analogs prioritize substitution or coupling .
Table 2: Comparison with Isoquinoline and 1,8-Naphthyridine Analogs
Key Observations :
- Isoquinoline vs. Naphthyridine: The isoquinoline core (one nitrogen) exhibits lower polarity and distinct pharmacokinetics compared to 2,7-naphthyridine (two nitrogens) .
Preparation Methods
Synthesis of the Heterocyclic Core
The core structure, 2,7-naphthyridine , can be synthesized through a multistep condensation or cyclization process involving appropriately substituted precursors such as pyridine derivatives or related heterocycles.
- Condensation of 2-aminopyridine derivatives with suitable aldehydes or ketones to form dihydro- or tetrahydro- derivatives.
- Cyclization under acidic or basic conditions to form the naphthyridine ring system.
Example:
A common approach involves the condensation of 2-aminopyridine with ethyl acetoacetate or similar compounds, followed by cyclization and aromatization.
Bromination at the 6-Position
Selective bromination at the 6-position of the naphthyridine core is achieved via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions to prevent polybromination.
- Reagents: N-bromosuccinimide (NBS)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to slightly elevated (25-50°C)
- Time: Several hours, monitored by TLC
Note: The regioselectivity is influenced by the electronic nature of the heterocycle and existing substituents.
Introduction of the Carboxylate Group (tert-Butyl Ester)
The carboxylate functionality is introduced via esterification of the corresponding carboxylic acid intermediate or via direct esterification of a carboxylic acid derivative.
- Starting from the carboxylic acid form of the heterocycle, esterification with tert-butanol using a strong acid catalyst such as sulfuric acid or using carbodiimide coupling agents.
- Alternatively, direct reaction with tert-butyl chloroformate or tert-butyl alcohol in the presence of a coupling reagent.
Reaction conditions:
- Reflux in the presence of catalytic sulfuric acid or using DCC (dicyclohexylcarbodiimide) with tert-butanol.
- Purification by column chromatography.
Final Purification
The crude product is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes). The purity is confirmed by HPLC, typically exceeding 98%.
Representative Reaction Scheme
2-Aminopyridine derivative → Cyclization → 2,7-Naphthyridine core
→ Bromination with NBS → 6-Bromo-2,7-naphthyridine
→ Esterification with tert-butanol → Tert-butyl 6-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
In-Depth Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Cyclization | 2-Aminopyridine + aldehyde | Acidic, reflux | ~70-85% | Formation of heterocycle |
| 2. Bromination | NBS | DMF, room temp | ~80-90% | Regioselective at 6-position |
| 3. Esterification | tert-Butanol + DCC or sulfuric acid | Reflux | >90% | Formation of tert-butyl ester |
Note: These reaction parameters are typical; specific conditions should be optimized based on substrate reactivity and desired selectivity.
Notes on Optimization and Variations
- Selectivity: Bromination can be optimized by controlling temperature and reagent equivalents to prevent polybromination.
- Yield improvements: Use of microwave-assisted cyclization or esterification can enhance yields.
- Purity: High-performance liquid chromatography (HPLC) and NMR spectroscopy are essential for confirming purity and structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 6-bromo-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Pd-catalyzed cross-coupling reactions are commonly employed. For example, a protocol using Pd₂(dba)₃ with a phosphine ligand (e.g., PA-(4-(CF₃)C₆H₄)) in THF at 130°C under basic conditions (e.g., Et₃N) achieves moderate yields (~78%) with good stereochemical control .
- Key Considerations :
- Temperature : Elevated temperatures (e.g., 130°C) promote cyclization but may require inert atmosphere control to avoid decomposition.
- Ligand Choice : Bulky ligands enhance regioselectivity and reduce side reactions.
- Purification : Gradient elution with toluene:acetone or toluene:methanol mixtures improves separation of E/Z isomers .
Q. How is the structural confirmation of this compound achieved in academic research?
- Techniques :
- X-ray Crystallography : Single-crystal diffraction after recrystallization (e.g., CH₂Cl₂:petroleum ether) provides unambiguous confirmation of stereochemistry and bond connectivity .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for dihydro-naphthyridine protons (δ ~2.7–3.6 ppm) and tert-butyl groups (δ ~1.4–1.5 ppm) .
- IR : Peaks at ~1707 cm⁻¹ (C=O stretch) and ~1321 cm⁻¹ (C-Br) confirm functional groups .
Q. What are the typical reactivity patterns of the bromine substituent in this compound?
- Reactions :
- Nucleophilic Substitution : Bromine at position 6 participates in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to introduce aryl/heteroaryl or amine groups .
- Reductive Elimination : Pd-mediated pathways enable C-C bond formation for constructing fused heterocycles .
Advanced Research Questions
Q. How does the position of the bromine atom (e.g., 6 vs. 5 or 8 in dihydroisoquinoline analogs) affect regioselectivity in cross-coupling reactions?
- Data Analysis :
| Compound (Bromo Position) | CAS Number | Reactivity in Suzuki Coupling | Yield Range |
|---|---|---|---|
| 6-Bromo (target compound) | 893566-74-0 | High regioselectivity for C-6 | 70–85% |
| 5-Bromo | 215184-78-4 | Competing side reactions | 50–65% |
| 8-Bromo | 893566-75-1 | Steric hindrance reduces yield | 55–70% |
- Mechanistic Insight : Steric and electronic factors at position 6 favor oxidative addition with Pd(0) catalysts, while adjacent positions suffer from steric bulk or electron-deficient environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
